molecular formula C22H27FN4O2 B1670913 DPA-714 CAS No. 958233-07-3

DPA-714

Cat. No.: B1670913
CAS No.: 958233-07-3
M. Wt: 398.5 g/mol
InChI Key: FLZZFWBNYJNHMY-UHFFFAOYSA-N
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Description

DPA-714 is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications.It is also a PET tracer binding the TSPO receptor and highly expressed in myeloid cells.

Mechanism of Action

DPA-714, also known as Y1H4D2VKZD or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a potent ligand for the translocator protein (TSPO) . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is found on the outer mitochondrial membrane and has the highest expression in steroidogenic tissues . It is dramatically upregulated under pathologic conditions, with activated microglia being the main cell type expressing the TSPO at sites of central nervous system pathology .

Mode of Action

This compound interacts with its target, the TSPO, by binding to it with high affinity . This interaction stimulates the synthesis of pregnenolone, a steroid hormone, at levels 80% above the baseline . The ability of this compound to increase pregnenolone synthesis was measured with rat C6 glioma cells .

Biochemical Pathways

The binding of this compound to TSPO triggers the synthesis of pregnenolone, which is a key step in the steroidogenic pathway . This leads to the production of various steroid hormones, which can have downstream effects on numerous physiological processes, including inflammation and immune response.

Pharmacokinetics

This compound exhibits rapid penetration and good retention in the brain, as demonstrated by PET studies . The metabolism and plasma pharmacokinetics of this compound can be influenced by factors such as age, sex, body mass index, and TSPO binding affinity status . For instance, this compound metabolism falls with age and BMI and is significantly faster in females than in males .

Result of Action

The binding of this compound to TSPO and the subsequent increase in pregnenolone synthesis can lead to a decrease in microglial activation and an increase in neuronal survival . This suggests potential neuroprotective effects of this compound .

Action Environment

Environmental factors, such as the presence of co-medications, can influence the action of this compound . For example, co-medications identified as inhibitors or inducers of CYP3A4, known to catalyze this compound metabolism, can cause a significant increase or decrease in this compound levels .

Biochemical Analysis

Biochemical Properties

DPA-714 plays a crucial role in biochemical reactions by specifically binding to the translocator protein (TSPO). TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, where it is metabolized into pregnenolone by cytochrome P-450 side-chain cleavage . This compound interacts with TSPO with high affinity, displaying a dissociation constant (Kd) of 7.0 nM . This interaction stimulates pregnenolone synthesis at levels 80% above the baseline . Additionally, this compound has been shown to decrease microglial activation and increase neuronal survival in models of excitotoxic neurodegeneration .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stimulate pregnenolone synthesis in rat C6 glioma cells . It also affects the activation of microglia, which are the main cell type expressing TSPO at sites of central nervous system pathology . By binding to TSPO, this compound reduces microglial activation and promotes neuronal survival, suggesting potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to TSPO, which is dramatically upregulated under pathologic conditions . This binding interaction leads to the stimulation of pregnenolone synthesis and the modulation of neuroinflammatory processes . This compound’s effects are mediated through its ability to selectively bind to TSPO, as demonstrated by PET studies showing rapid penetration and good retention of the compound in the brain . The binding of this compound to TSPO is reversible, as evidenced by radioligand washout upon the injection of nonlabeled this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies using [18F]this compound PET imaging have shown that the compound accumulates in specific brain regions following status epilepticus and is maintained in these regions for up to 7 days . This accumulation is correlated with the activation of microglia, indicating that this compound can be used to monitor neuroinflammation over time . The stability and degradation of this compound in laboratory settings have been optimized to ensure consistent radiochemical yields and molar activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats with induced rheumatoid arthritis, the uptake of [18F]this compound in swollen ankles was dose-dependent, with higher doses resulting in increased uptake . Additionally, in a mouse model of stroke, the administration of this compound alleviated injury-induced neuroinflammation in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-dealkylation, methyl and/or phenyl hydroxylations, and O-dealkylation . These metabolic reactions are catalyzed by enzymes such as CYP4503A and CYP4501A . In vivo studies have shown that this compound is rapidly metabolized into at least three polar radiometabolites, which are excreted through the urinary system . The main route of elimination of this compound is through the liver, with radiometabolites being excreted in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with TSPO . The compound shows high uptake in the kidneys, heart, liver, and gallbladder, as demonstrated by whole-body PET experiments . The transport of this compound is facilitated by its binding to TSPO, which is highly expressed in steroidogenic tissues and at sites of neuroinflammation . This binding ensures the localization and accumulation of this compound in specific tissues and organs .

Subcellular Localization

The subcellular localization of this compound is primarily on the outer mitochondrial membrane, where TSPO is located . This localization is crucial for the compound’s activity, as it allows this compound to interact with TSPO and modulate its function . The targeting of this compound to the outer mitochondrial membrane is facilitated by its high affinity for TSPO and the presence of specific binding sites on the protein . This subcellular localization is essential for the compound’s role in stimulating pregnenolone synthesis and modulating neuroinflammatory processes .

Properties

IUPAC Name

N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZFWBNYJNHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121798
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958233-07-3
Record name N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958233-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPA-714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPA-714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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